N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide
Description
This compound is a sulfonamide-functionalized pyrrole derivative bearing a branched propanamide group. Its structure includes a 4,5-dimethylpyrrole core substituted with a 4-methylphenylsulfonyl moiety at position 3 and an isopropyl group at position 1.
Properties
Molecular Formula |
C21H30N2O3S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propan-2-ylpyrrol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H30N2O3S/c1-13(2)23-16(5)15(4)18(19(23)22-20(24)21(6,7)8)27(25,26)17-11-9-14(3)10-12-17/h9-13H,1-8H3,(H,22,24) |
InChI Key |
RSLWENHRBTWKEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C(C)C)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, followed by the introduction of the sulfonyl and amide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This approach allows for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate biological pathways and mechanisms.
Medicine: The compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key functional groups with other sulfonamide-propanamide derivatives, but its pyrrole core and substitution pattern distinguish it. Below is a comparative analysis based on available
Functional Group Impact
Spectroscopic and Analytical Data
- IR Spectroscopy : Compound 11 () shows characteristic N–H (3,298 cm⁻¹) and C=O (1,658 cm⁻¹) stretches, which would likely align with the target compound’s amide and sulfonyl IR profiles .
- Elemental Analysis : The pentanamide derivative in demonstrates lower carbon content (58.41% vs. 65.78% in Compound 11) due to its heterocyclic sulfamoyl group, underscoring how substituents alter elemental ratios .
Research Implications and Limitations
- Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are absent, necessitating further synthesis and characterization studies.
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a synthetic compound known for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other therapeutic effects based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H26N2O4S
- Molecular Weight : 414.5 g/mol
- CAS Number : 951943-30-9
The structure features a pyrrole ring substituted with a sulfonyl group and an isopropyl moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, studies on related sulfonamide compounds have shown effectiveness against various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of specific enzymes critical for microbial survival.
| Compound | Target Microorganisms | Activity |
|---|---|---|
| Sulfonamide A | Staphylococcus aureus, E. coli | Moderate |
| Sulfonamide B | Candida albicans | Good |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Tumor Growth : In vivo studies demonstrated that related sulfonamide derivatives significantly reduced tumor size in xenograft models.
A notable study reported the compound's efficacy against breast cancer cell lines (MCF7), showing a dose-dependent increase in cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| A431 | 20 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Signal Transduction Modulation : It could modulate pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.
Case Studies
Several case studies have demonstrated the compound's potential:
-
Study on Anticancer Activity : A screening of a drug library identified this compound as a potent inhibitor of MCF7 spheroids with significant cytotoxic effects compared to standard chemotherapy drugs.
"The compound exhibited over 70% cytotoxicity at concentrations below 20 µM" .
- Antimicrobial Screening : In a comparative study against various pathogens, the compound showed promising results similar to established antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
